molecular formula C5H11NO2S B13189922 3-Methylcyclobutane-1-sulfonamide

3-Methylcyclobutane-1-sulfonamide

Cat. No.: B13189922
M. Wt: 149.21 g/mol
InChI Key: BCVWPLQZOWMMMO-UHFFFAOYSA-N
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Description

3-Methylcyclobutane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine This compound features a cyclobutane ring substituted with a methyl group and a sulfonamide group

Preparation Methods

The synthesis of 3-Methylcyclobutane-1-sulfonamide typically involves the reaction of 3-methylcyclobutanol with sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by the action of an amine. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

3-Methylcyclobutane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted by nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

3-Methylcyclobutane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methylcyclobutane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their death .

Comparison with Similar Compounds

3-Methylcyclobutane-1-sulfonamide can be compared with other sulfonamides and cycloalkane derivatives:

    Similar Compounds: Sulfanilamide, sulfamethoxazole, and cyclobutane derivatives like cyclobutane-1,2-diol.

    Uniqueness: The presence of both a cyclobutane ring and a sulfonamide group in this compound makes it unique. .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

3-methylcyclobutane-1-sulfonamide

InChI

InChI=1S/C5H11NO2S/c1-4-2-5(3-4)9(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8)

InChI Key

BCVWPLQZOWMMMO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)S(=O)(=O)N

Origin of Product

United States

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